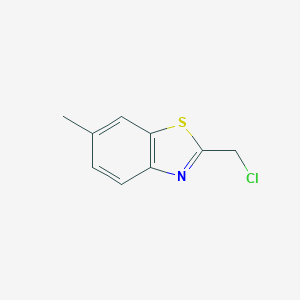

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)-6-methyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a chloromethyl group at the 2-position and a methyl group at the 6-position on the benzothiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole typically involves the chloromethylation of 6-methyl-1,3-benzothiazole. One common method includes the reaction of 6-methyl-1,3-benzothiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 2 is highly reactive toward nucleophiles, enabling alkylation and functionalization:

-

Ammonia/Amine Reactions :

Reaction with primary or secondary amines (e.g., pyridin-2-amine) yields N-alkylated derivatives. For instance, in THF with triethylamine (TEA), the chloromethyl group undergoes substitution to form stable amine-linked benzothiazoles .Example:

C9H7ClNS+R NH2→C9H7N2S R+HCl

This pathway is critical in synthesizing pharmacologically active derivatives . -

Thiol Substitution :

Thiol-containing nucleophiles (e.g., benzothiazole-2-thiol) react under basic conditions (K₂CO₃, DCM) to form sulfide-linked analogs .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine alkylation | THF, TEA, reflux | 70–85 | |

| Thiol substitution | DCM, K₂CO₃, RT | 65–78 |

Elimination Reactions

The chloromethyl group facilitates elimination under basic conditions, generating reactive intermediates:

-

Dehydrohalogenation :

Treatment with strong bases (e.g., NaOH) eliminates HCl to form a methylene-benzothiazole intermediate, which can participate in cycloaddition or polymerization .

Oxidation and Reduction

-

Oxidation :

The thiazole sulfur atom can be oxidized to sulfoxides or sulfones using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and enhances solubility.Example:

C9H7ClNS+H2O2→C9H7ClNO2S -

Reduction :

Catalytic hydrogenation (Pd/C, H₂) reduces the thiazole ring to a dihydrobenzothiazole, altering its aromaticity and biological activity .

Cycloaddition and Heterocycle Formation

The chloromethyl group participates in cyclization reactions:

-

Thiazolidinone Formation :

Reaction with thiourea derivatives in ethanol under acidic conditions yields fused thiazolidinone-benzothiazole hybrids, which exhibit antimicrobial activity .

Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound 2-(chloromethyl)-6-methyl-benzothiazole has shown promising results in inhibiting the growth of various cancer cell lines.

- Case Study : A study synthesized a series of benzothiazole-2-thiol derivatives, which demonstrated potent anticancer activities against human cancer cell lines such as SKRB-3 and HepG2. Compound 7e exhibited an IC50 value of 1.2 nM against SKRB-3, indicating its high efficacy as an anticancer agent .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

This highlights the potential of benzothiazole derivatives in developing effective cancer therapies.

Antidiabetic Properties

Research has also indicated that benzothiazole derivatives possess antidiabetic properties. These compounds may enhance insulin secretion or sensitivity, making them candidates for diabetes treatment.

- Mechanism : The proposed mechanism involves potentiating insulin's effect in plasma, potentially increasing pancreatic secretion from beta cells or promoting the release of insulin from its bound form .

A study demonstrated that specific benzothiazole derivatives significantly reduced hyperglycemia in diabetic rat models, suggesting their potential as safe antidiabetic agents.

Antimicrobial Activity

Benzothiazole compounds have shown broad-spectrum antimicrobial activity against various pathogens.

- Study Findings : Research indicated that certain benzothiazole derivatives exhibited significant antibacterial and antifungal activities against strains such as Aspergillus niger and multiple Gram-positive and Gram-negative bacteria .

Neurological Applications

Benzothiazoles are also being explored for their potential in treating neurological disorders such as Alzheimer's disease.

- Diagnostic Agents : Some benzothiazole derivatives have been evaluated as amyloid-binding diagnostic agents for neurodegenerative diseases, offering non-invasive methods for early diagnosis .

Synthetic Pathways and Innovations

The synthesis of benzothiazole derivatives has evolved with advancements in synthetic methodologies:

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Chloromethyl)-1H-benzo[d]imidazole

- Benzo[d]oxazole-2-thiol

- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine

Uniqueness

2-(Chloromethyl)-6-methyl-1,3-benzothiazole is unique due to the presence of both a chloromethyl and a methyl group on the benzothiazole ring This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives

Activité Biologique

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) , synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) has the chemical formula C8H6ClNS and is classified under the benzothiazole family. The presence of a chloromethyl group and a methyl substituent at the 6-position contributes to its unique reactivity and biological profile.

Synthesis and Evaluation

Recent studies have synthesized various benzothiazole derivatives, including those with modifications at the 2 and 6 positions. For instance, compound 7e , a derivative closely related to Benzothiazole, 2-(chloromethyl)-6-methyl- , demonstrated potent anticancer activity against multiple human cancer cell lines such as HepG2, A549, and SW620 with IC50 values as low as 1.2 nM .

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

These findings suggest that modifications to the benzothiazole structure can enhance its anticancer properties significantly.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry studies indicated that compound 7e induced apoptosis in HepG2 cells in a concentration-dependent manner, with apoptotic rates reaching up to 53.3% at higher concentrations . This underscores the potential of benzothiazole derivatives as candidates for further development in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. For instance, compound B7 , another derivative, was reported to significantly reduce levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cell migration in cancer cell lines . This dual action highlights the versatility of benzothiazole compounds in targeting both cancer proliferation and inflammation.

Antimicrobial Activity

Benzothiazole derivatives also exhibit broad-spectrum antimicrobial activities. Studies have demonstrated that certain derivatives can inhibit the growth of various bacterial and fungal strains. For example, specific benzothiazole compounds have shown promising antifungal activity against plant pathogens with IC50 values ranging from 12.27 μg/mL to over 65 μg/mL .

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| 6h | F. graminearum | 23.39 |

| 6h | F. Solani | 15.55 |

| 6h | C. gloeosporioides | 29.61 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzothiazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups at strategic positions has been associated with increased potency against cancer cells . Understanding these relationships is crucial for designing more effective therapeutic agents.

Propriétés

IUPAC Name |

2-(chloromethyl)-6-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCZOZRVHSGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.